molecular formula C16H23ClO B13779494 1-[4-(2-Chloroethyl)phenyl]octan-1-one CAS No. 841251-38-5

1-[4-(2-Chloroethyl)phenyl]octan-1-one

Cat. No.: B13779494
CAS No.: 841251-38-5
M. Wt: 266.80 g/mol
InChI Key: DMNJPJOPEKGAQT-UHFFFAOYSA-N
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Description

1-[4-(2-Chloroethyl)phenyl]octan-1-one is an organic compound with the molecular formula C₁₆H₂₃ClO and a molecular weight of 266.806 g/mol . This compound is characterized by the presence of a phenyl ring substituted with a 2-chloroethyl group and an octanone chain. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-Chloroethyl)phenyl]octan-1-one typically involves the alkylation of 4-(2-chloroethyl)phenyl with octanone. The reaction is carried out under controlled conditions to ensure the desired product is obtained. Common reagents used in this synthesis include alkyl halides and ketones .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical processes that ensure high yield and purity. The process may involve multiple steps, including purification and distillation, to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Chloroethyl)phenyl]octan-1-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[4-(2-Chloroethyl)phenyl]octan-1-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(2-Chloroethyl)phenyl]octan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-[4-(2-Bromoethyl)phenyl]octan-1-one: Similar structure but with a bromoethyl group instead of chloroethyl.

    1-[4-(2-Fluoroethyl)phenyl]octan-1-one: Contains a fluoroethyl group.

    1-[4-(2-Iodoethyl)phenyl]octan-1-one: Features an iodoethyl group.

Uniqueness

1-[4-(2-Chloroethyl)phenyl]octan-1-one is unique due to its specific chloroethyl substitution, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

841251-38-5

Molecular Formula

C16H23ClO

Molecular Weight

266.80 g/mol

IUPAC Name

1-[4-(2-chloroethyl)phenyl]octan-1-one

InChI

InChI=1S/C16H23ClO/c1-2-3-4-5-6-7-16(18)15-10-8-14(9-11-15)12-13-17/h8-11H,2-7,12-13H2,1H3

InChI Key

DMNJPJOPEKGAQT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)C1=CC=C(C=C1)CCCl

Origin of Product

United States

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